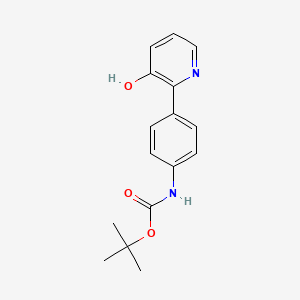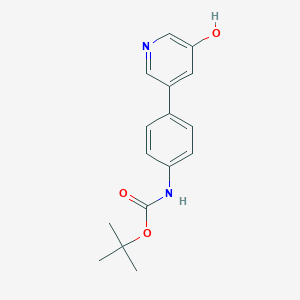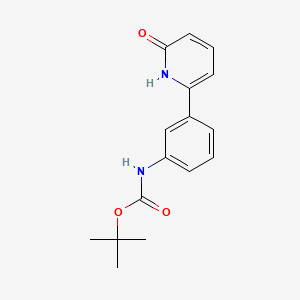
6-(4-BOC-Aminophenyl)-2-hydroxypyridine, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(4-BOC-Aminophenyl)-2-hydroxypyridine (abbreviated as BOC-APHP) is a widely used organic compound in scientific research, particularly in the fields of biochemistry and pharmacology. It is a heterocyclic compound, containing a five-membered ring with two nitrogen atoms, an oxygen atom, and a benzene ring. BOC-APHP can be synthesized in a number of ways, and has a variety of applications in scientific research.
Scientific Research Applications
6-(4-BOC-Aminophenyl)-2-hydroxypyridine, 95% is used in a variety of scientific research applications. It is used to study the structure and function of proteins, as well as to study the effects of drugs on proteins. 6-(4-BOC-Aminophenyl)-2-hydroxypyridine, 95% is also used to study the effects of drugs on enzymes and other proteins, as well as to study the effects of drugs on cells. Additionally, 6-(4-BOC-Aminophenyl)-2-hydroxypyridine, 95% is used to study the effects of drugs on the immune system, as well as to study the effects of drugs on the nervous system.
Mechanism of Action
The mechanism of action of 6-(4-BOC-Aminophenyl)-2-hydroxypyridine, 95% is not fully understood. It is believed that 6-(4-BOC-Aminophenyl)-2-hydroxypyridine, 95% acts as an inhibitor of protein synthesis, as well as an inhibitor of protein degradation. Additionally, 6-(4-BOC-Aminophenyl)-2-hydroxypyridine, 95% is believed to act as an inhibitor of protein folding and aggregation.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-(4-BOC-Aminophenyl)-2-hydroxypyridine, 95% are not fully understood. However, it is known that 6-(4-BOC-Aminophenyl)-2-hydroxypyridine, 95% can inhibit protein synthesis, as well as protein degradation. Additionally, 6-(4-BOC-Aminophenyl)-2-hydroxypyridine, 95% can inhibit protein folding and aggregation. 6-(4-BOC-Aminophenyl)-2-hydroxypyridine, 95% has also been shown to inhibit the activity of certain enzymes, such as proteases and phosphatases.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 6-(4-BOC-Aminophenyl)-2-hydroxypyridine, 95% in laboratory experiments is that it is relatively easy to synthesize and can be synthesized in a variety of ways. Additionally, 6-(4-BOC-Aminophenyl)-2-hydroxypyridine, 95% is relatively stable and can be stored for long periods of time without degrading. Furthermore, 6-(4-BOC-Aminophenyl)-2-hydroxypyridine, 95% has a wide range of applications in scientific research.
However, there are some limitations to using 6-(4-BOC-Aminophenyl)-2-hydroxypyridine, 95% in laboratory experiments. For example, 6-(4-BOC-Aminophenyl)-2-hydroxypyridine, 95% can be toxic in high concentrations, and therefore should be handled with care. Additionally, 6-(4-BOC-Aminophenyl)-2-hydroxypyridine, 95% can have unpredictable effects on proteins and enzymes, and therefore may not be suitable for certain experiments.
Future Directions
There are a number of potential future directions for the use of 6-(4-BOC-Aminophenyl)-2-hydroxypyridine, 95% in scientific research. For example, 6-(4-BOC-Aminophenyl)-2-hydroxypyridine, 95% could be used to study the effects of drugs on the immune system and the nervous system. Additionally, 6-(4-BOC-Aminophenyl)-2-hydroxypyridine, 95% could be used to study the effects of drugs on proteins and enzymes, as well as to study the effects of drugs on cells. Furthermore, 6-(4-BOC-Aminophenyl)-2-hydroxypyridine, 95% could be used to study the structure and function of proteins, as well as to study the effects of drugs on protein folding and aggregation. Finally, 6-(4-BOC-Aminophenyl)-2-hydroxypyridine, 95% could be used to study the effects of drugs on the metabolism of cells.
Synthesis Methods
6-(4-BOC-Aminophenyl)-2-hydroxypyridine, 95% can be synthesized in a variety of ways, including by the reaction of 4-bromoacetanilide with 2-hydroxy-5-nitropyridine in the presence of sodium hydroxide, followed by acidification and hydrolysis. This method yields 6-(4-BOC-Aminophenyl)-2-hydroxypyridine, 95% in a 95% purity. Another method for the synthesis of 6-(4-BOC-Aminophenyl)-2-hydroxypyridine, 95% involves the reaction of 4-bromoacetanilide with 2-hydroxy-5-nitropyridine in the presence of potassium carbonate, followed by acidification and hydrolysis. This method yields 6-(4-BOC-Aminophenyl)-2-hydroxypyridine, 95% in a 90% purity.
properties
IUPAC Name |
tert-butyl N-[4-(6-oxo-1H-pyridin-2-yl)phenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c1-16(2,3)21-15(20)17-12-9-7-11(8-10-12)13-5-4-6-14(19)18-13/h4-10H,1-3H3,(H,17,20)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPCPOVPCVFPGAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)C2=CC=CC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Hydroxy-5-[4-(piperidine-1-carbonyl)phenyl]pyridine, 95%](/img/structure/B6368994.png)




![2-Hydroxy-3-[3-(pyrrolidinylsulfonyl)phenyl]pyridine, 95%](/img/structure/B6369048.png)
![2-Hydroxy-3-[4-(pyrrolidinylsulfonyl)phenyl]pyridine, 95%](/img/structure/B6369056.png)
![2-Hydroxy-5-[4-(pyrrolidinylsulfonyl)phenyl]pyridine, 95%](/img/structure/B6369059.png)
![2-Hydroxy-4-[4-(pyrrolidinylsulfonyl)phenyl]pyridine, 95%](/img/structure/B6369066.png)
![3-Hydroxy-2-[4-(pyrrolidinylsulfonyl)phenyl]pyridine, 95%](/img/structure/B6369074.png)

![2-Hydroxy-6-[4-(pyrrolidinylsulfonyl)phenyl]pyridine, 95%](/img/structure/B6369093.png)
